8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one
Overview
Description
8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one is a heterocyclic compound that features a fused azepino-indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one can be achieved through a multi-step process involving the formation of the azepino-indole core. One approach involves the use of a four-component strategy that allows for the selective synthesis of fused azepino-indoles. This method typically involves the reaction of indole derivatives with suitable aldehydes, amines, and isocyanides under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents on the indole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the indole ring.
Scientific Research Applications
8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azepino[5,4,3-CD]indoles: These compounds share the core structure but may differ in their substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but with different heteroatoms.
Uniqueness
8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-7-3-8-10-6(1-2-13-11(8)15)5-14-9(10)4-7/h3-5,14H,1-2H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKDRTXIEZBWPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C3C1=CNC3=CC(=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856132 | |
Record name | 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408282-26-7 | |
Record name | 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408282-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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